![molecular formula C17H16 B14358659 [2-(2-Phenylcyclopropyl)ethenyl]benzene CAS No. 96094-89-2](/img/structure/B14358659.png)
[2-(2-Phenylcyclopropyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Phenylcyclopropyl)ethenyl]benzene is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylcyclopropyl)ethenyl]benzene typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by further functionalization. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropyl derivative. This intermediate can then undergo a Heck reaction with a vinyl halide to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium complexes are often employed to facilitate the Heck reaction, ensuring high selectivity and conversion rates.
化学反応の分析
Types of Reactions
[2-(2-Phenylcyclopropyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of [2-(2-Phenylcyclopropyl)ethyl]benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
[2-(2-Phenylcyclopropyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which [2-(2-Phenylcyclopropyl)ethenyl]benzene exerts its effects depends on its specific application. In chemical reactions, the cyclopropyl group can act as a reactive site for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, influencing their activity through binding interactions.
類似化合物との比較
Similar Compounds
Styrene: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Similar structure but lacks the ethenyl group.
Phenylcyclopropane: Similar structure but lacks the ethenyl group.
特性
CAS番号 |
96094-89-2 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
2-(2-phenylcyclopropyl)ethenylbenzene |
InChI |
InChI=1S/C17H16/c1-3-7-14(8-4-1)11-12-16-13-17(16)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
InChIキー |
LWOCZQGLJDAHIB-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=CC=CC=C2)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


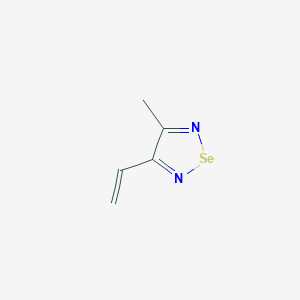
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
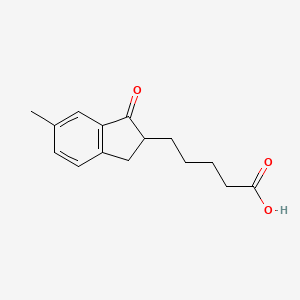
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
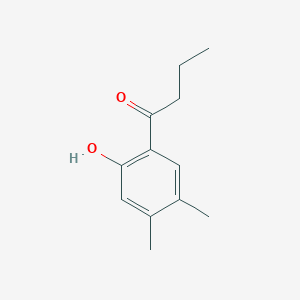
![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)

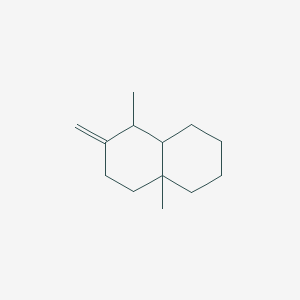
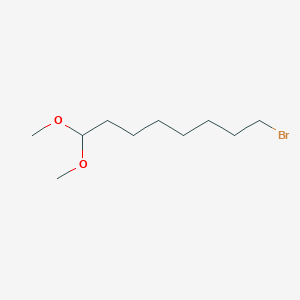
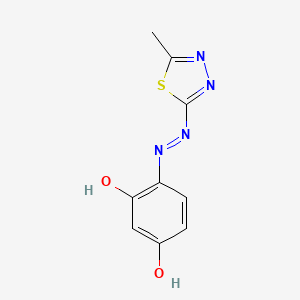
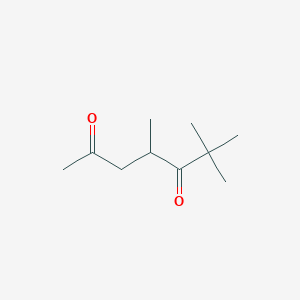
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
